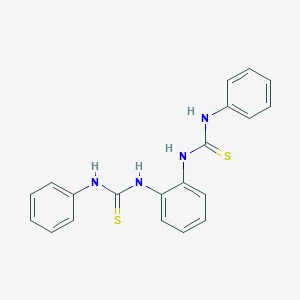
1,2-Bis(3-phenylthioureido)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(3-phenylthioureido)benzene, also known as BPTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPTU is a symmetrical molecule with two thiourea groups attached to a benzene ring. The compound has been synthesized using various methods and has been studied for its potential applications in several fields.
作用机制
The mechanism of action of 1,2-Bis(3-phenylthioureido)benzene as a protein kinase inhibitor involves the formation of a stable complex with the kinase domain of the protein. The formation of this complex prevents the substrate from binding to the kinase domain, thus inhibiting the activity of the protein kinase.
Biochemical and Physiological Effects:
1,2-Bis(3-phenylthioureido)benzene has been shown to have a low toxicity profile and does not exhibit significant adverse effects on living organisms. In vitro studies have shown that 1,2-Bis(3-phenylthioureido)benzene can inhibit the growth of cancer cells and reduce inflammation. However, more studies are needed to determine the optimal dosage and administration route for 1,2-Bis(3-phenylthioureido)benzene in vivo.
实验室实验的优点和局限性
One of the main advantages of 1,2-Bis(3-phenylthioureido)benzene is its ability to form stable complexes with metal ions and proteins. This property makes 1,2-Bis(3-phenylthioureido)benzene an attractive compound for use in various analytical and biochemical assays. However, the synthesis of 1,2-Bis(3-phenylthioureido)benzene can be challenging and requires specialized equipment and expertise. Additionally, the compound is relatively expensive, which can limit its use in large-scale experiments.
未来方向
There are several potential future directions for research involving 1,2-Bis(3-phenylthioureido)benzene. One area of interest is the development of 1,2-Bis(3-phenylthioureido)benzene-based MOFs for gas storage and separation applications. Another area of interest is the optimization of the synthesis of 1,2-Bis(3-phenylthioureido)benzene to improve yield and reduce costs. Additionally, further studies are needed to determine the optimal dosage and administration route for 1,2-Bis(3-phenylthioureido)benzene in vivo and to investigate its potential as a therapeutic agent for diseases such as cancer and inflammation.
合成方法
The synthesis of 1,2-Bis(3-phenylthioureido)benzene involves the reaction of 1,2-diaminobenzene with phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield 1,2-Bis(3-phenylthioureido)benzene. The yield of the reaction can be improved by optimizing reaction conditions such as temperature, time, and solvent.
科学研究应用
1,2-Bis(3-phenylthioureido)benzene has been extensively studied for its potential applications in various fields such as material science, analytical chemistry, and biochemistry. In material science, 1,2-Bis(3-phenylthioureido)benzene has been used as a building block for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that can be used for gas storage, separation, and catalysis. 1,2-Bis(3-phenylthioureido)benzene is an attractive building block for MOFs due to its symmetry and ability to form strong coordination bonds with metal ions.
In analytical chemistry, 1,2-Bis(3-phenylthioureido)benzene has been used as a chelating agent for the determination of metal ions in solution. 1,2-Bis(3-phenylthioureido)benzene forms a stable complex with metal ions such as copper, zinc, and nickel, which can be quantified using various analytical techniques such as UV-Vis spectroscopy and atomic absorption spectroscopy.
In biochemistry, 1,2-Bis(3-phenylthioureido)benzene has been studied for its potential as a protein kinase inhibitor. Protein kinases are enzymes that play a critical role in cell signaling and are involved in several diseases such as cancer and inflammation. 1,2-Bis(3-phenylthioureido)benzene has been shown to inhibit the activity of protein kinases and has the potential to be developed as a therapeutic agent.
属性
CAS 编号 |
50521-79-4 |
|---|---|
产品名称 |
1,2-Bis(3-phenylthioureido)benzene |
分子式 |
C20H18N4S2 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
1-phenyl-3-[2-(phenylcarbamothioylamino)phenyl]thiourea |
InChI |
InChI=1S/C20H18N4S2/c25-19(21-15-9-3-1-4-10-15)23-17-13-7-8-14-18(17)24-20(26)22-16-11-5-2-6-12-16/h1-14H,(H2,21,23,25)(H2,22,24,26) |
InChI 键 |
XJGJAGAYLOLLML-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=CC=C3 |
规范 SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2NC(=S)NC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,9a-Dimethyl-1,3-dioxo-2-phenyl-12-(propan-2-yl)hexadecahydro-3b,11-ethenonaphtho[2,1-e]isoindole-6-carboxylic acid](/img/structure/B188313.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B188314.png)
![2-[(2-Iodobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B188315.png)
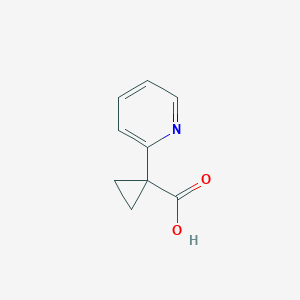
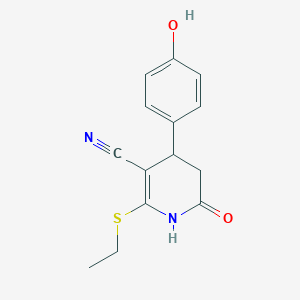
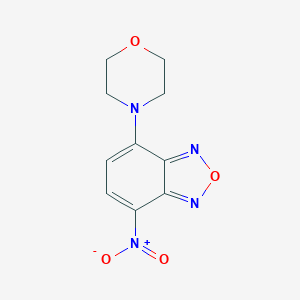
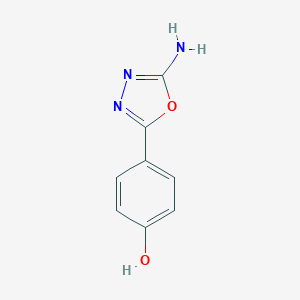
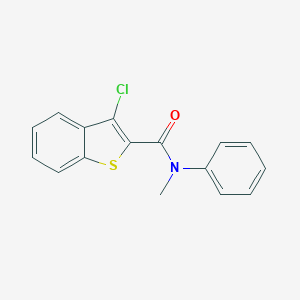
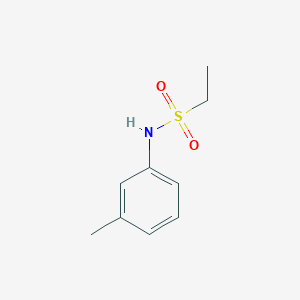
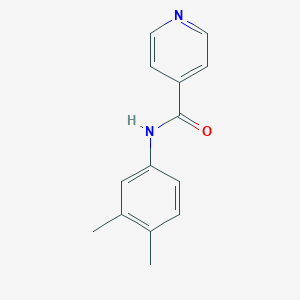
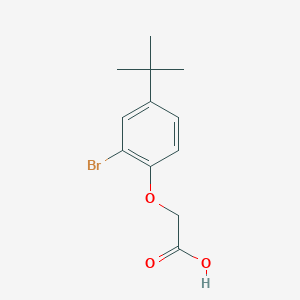
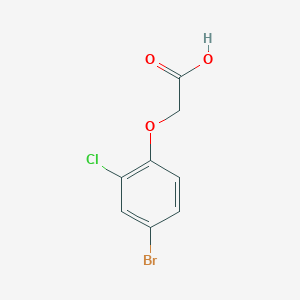
![3-Methyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B188335.png)
![Naphth[1,2-d]oxazole, 2-phenyl-](/img/structure/B188336.png)